4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
Description
4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is a dihydropyridine (DHP) derivative featuring a fused furopyridine-dione core substituted with a 2-chlorophenyl group at the 4-position. The synthesis of such derivatives typically involves microwave-assisted eco-friendly methodologies, which avoid harsh conditions, reduce solvent use, and improve yields compared to classical heating methods .
Properties
IUPAC Name |
4-(2-chlorophenyl)-1,3,4,7-tetrahydrofuro[3,4-b]pyridine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-9-4-2-1-3-7(9)8-5-11(16)15-10-6-18-13(17)12(8)10/h1-4,8H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFFSJYICJDNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(COC2=O)NC1=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with a suitable pyridine derivative in the presence of a base, followed by cyclization to form the furo-pyridine ring system . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper salts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furo-pyridine compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for interactions with biological targets that are relevant in treating various diseases.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, research has indicated that modifications to the furo[3,4-b]pyridine structure can enhance its potency against tumor cells .
- Antimicrobial Properties : The chlorophenyl group may contribute to antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents .
Material Science
In material science, compounds like 4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione are being explored for their potential use in organic electronics and photonic devices.
- Organic Photovoltaics : Research indicates that derivatives of this compound can be utilized in organic photovoltaic cells due to their ability to facilitate charge transport .
- Light Emitting Diodes (LEDs) : The unique electronic properties of furo[3,4-b]pyridine derivatives make them suitable candidates for use in organic LEDs .
Synthetic Methodologies
The synthesis of this compound is of significant interest due to its potential as a building block for more complex molecules.
- Microwave-Assisted Synthesis : An eco-friendly methodology has been developed for synthesizing N-heterocycles related to this compound using microwave-assisted techniques, which enhances yield and reduces reaction time .
Case Study 1: Anticancer Activity
A study published in Molecules explored the anticancer effects of modified furo[3,4-b]pyridines on various cancer cell lines. The results indicated that specific modifications led to increased cytotoxicity compared to unmodified compounds. The study highlighted the importance of the chlorophenyl moiety in enhancing biological activity .
Case Study 2: Organic Photovoltaics
Research conducted at a leading university demonstrated that incorporating 4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione into organic photovoltaic devices improved their efficiency by optimizing charge transport mechanisms. The findings suggested that this compound could play a crucial role in next-generation solar cells .
Mechanism of Action
The mechanism by which 4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-aryl-substituted dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-diones, focusing on substituent effects, synthetic efficiency, and physicochemical properties.
Substituent Effects and Structural Variations
Key analogs include:
4-(3′-Nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,7H)-dione (IIIa)
- Substituent: Electron-withdrawing 3-nitrophenyl.
- Properties: Melting point 218–219°C, yield 80–85% (depending on alkyl group R = Me or Et) .
- Spectral Data: ¹H-NMR signals at δ 8.20–7.50 ppm (aromatic protons), δ 5.10–4.80 ppm (pyridine-H), and δ 4.30–3.90 ppm (furan-H) .
Properties: Higher melting point (234–235°C), yield 79–82% .
4-(4-Fluorophenyl)-1-phenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione Substituent: Electron-withdrawing 4-fluorophenyl. Properties: Molecular formula C₁₉H₁₄FNO₃, monoisotopic mass 323.095772 .
Ethyl 6-chloro-4-(4′-dimethylaminophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate (IIj) Substituent: Electron-donating 4-dimethylaminophenyl. Properties: Melting point 300–302°C, yield 64% .
Key Observations:
- Electron-donating groups (e.g., NMe₂) may reduce reactivity but improve solubility .
- Steric Effects: Substituents at the 3-position (e.g., 3-nitrophenyl) introduce steric hindrance, possibly explaining the lower yields compared to para-substituted analogs .
Physicochemical and Spectral Data Comparison
Notes:
- Melting points correlate with substituent polarity: Nitro > fluoro > chloro > dimethylamino .
Biological Activity
4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is a heterocyclic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C₁₃H₁₀ClN₁O₃
- Molecular Weight : 263.68 g/mol
- IUPAC Name : 4-(2-chlorophenyl)-1,3,4,7-tetrahydrofuro[3,4-b]pyridine-2,5-dione
The structure features a fused furo-pyridine ring system with a chlorophenyl substituent that influences its biological activity.
Synthesis
The synthesis typically involves cyclization reactions starting from 2-chlorobenzaldehyde and appropriate pyridine derivatives under basic conditions. The process can be optimized for yield and purity through techniques such as recrystallization and chromatography .
Antimicrobial Properties
Research indicates that compounds similar to 4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various pathogenic strains of bacteria and fungi. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways .
Anticancer Activity
Studies have highlighted the potential of this compound in anticancer applications. Preliminary evaluations suggest that it may inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest. For example, related compounds have demonstrated antiproliferative effects against breast and colon cancer cells .
The biological effects of 4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may bind to enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can alter receptor signaling pathways that regulate cell growth and apoptosis.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of synthesized derivatives against four fungal strains. The results indicated that certain derivatives exhibited potent antifungal properties with minimum inhibitory concentrations (MIC) significantly lower than standard antifungal agents .
| Compound Derivative | MIC (µg/mL) | Fungal Strain |
|---|---|---|
| Derivative A | 10 | Candida albicans |
| Derivative B | 20 | Aspergillus niger |
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, various derivatives were tested against human breast cancer cell lines. The most potent derivative showed an IC50 value of 15 µM after 48 hours of treatment .
| Compound Derivative | IC50 (µM) | Cell Line |
|---|---|---|
| Derivative C | 15 | MCF-7 (Breast) |
| Derivative D | 25 | HCT116 (Colon) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
